molecular formula C18H16N4O2S3 B2913282 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877618-80-9

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2913282
CAS No.: 877618-80-9
M. Wt: 416.53
InChI Key: GTDQVCNFISFMMB-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule . It contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a thiazol-2-yl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .

Scientific Research Applications

Synthesis and Insecticidal Assessment

  • The synthesis of various heterocycles incorporating a thiadiazole moiety, similar to the structure of the compound , has been investigated for their potential as insecticidal agents. One study focused on synthesizing compounds for assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activities

  • Research has been conducted on the reaction and antimicrobial activity of certain derivatives, including interactions with various compounds to investigate their antibacterial potential (Micky et al., 2006).
  • Another study synthesized novel sulphonamide derivatives and evaluated their antimicrobial activity, demonstrating promising results in this domain (Fahim & Ismael, 2019).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

  • A study explored the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. This research contributes to the understanding of the synthetic routes and potential applications of these compounds (Janardhan et al., 2014).

Crystal Structures

  • Research has been carried out to determine the crystal structures of related compounds. Such studies are crucial for understanding the molecular configuration and potential interactions of these compounds (Subasri et al., 2016).

Pharmacological Properties

  • Investigations into the pharmacological properties of derivatives have been conducted. This includes studies on their potential as inhibitors for specific biological targets, contributing to the understanding of their therapeutic potential (Stec et al., 2011).

Synthesis of Classical and Nonclassical Derivatives

  • Efforts to synthesize classical and nonclassical derivatives of similar compounds have been made to explore their potential as thymidylate synthase inhibitors, an important area in cancer research (Gangjee et al., 2004).

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S3/c23-14(21-17-19-7-9-26-17)11-27-18-20-13-6-8-25-15(13)16(24)22(18)10-12-4-2-1-3-5-12/h1-5,7,9H,6,8,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDQVCNFISFMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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